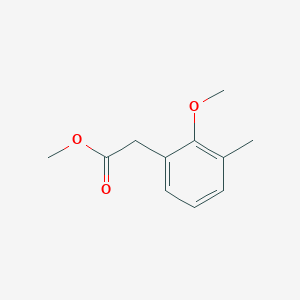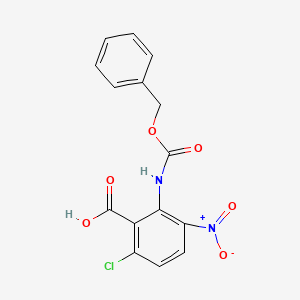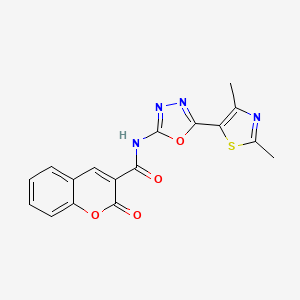![molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3](/img/structure/B2416535.png)
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a compound with the molecular formula C17H10Cl3NO2. It has a molecular weight of 366.63 .
Synthesis Analysis
A novel multifunctional ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 .Chemical Reactions Analysis
1,4-Naphthoquinone, the parent compound of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone, is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 366.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Synthesis and Biological Evaluation
- A study by Olawode et al. (2019) reported the synthesis of novel 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, demonstrating activity against human cells and several pathogens including Plasmodium falciparum and Mycobacterium tuberculosis, indicating its potential in developing broad-spectrum therapeutics (Olawode et al., 2019).
Antimalarial and Anticancer Activities
- Sanjay et al. (2022) explored the antimalarial and anticancer activities of novel substituted amino analogues of 1,4-naphthoquinone, highlighting the significance of these compounds in biological applications (Sanjay et al., 2022).
Cytotoxicity Evaluation
- A study by Lee et al. (2003) evaluated the cytotoxic activities of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives, finding potent cytotoxic effects against various tumor cell lines, indicating their potential in cancer therapy (Lee et al., 2003).
Quantum Chemical Approach
- Dar et al. (2020) used a quantum chemical approach to study secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, suggesting their potential in electro-optic and nonlinear optical applications (Dar et al., 2020).
Antimicrobial and Fungicidal Activity
- Research by Polish et al. (2019) on heterocyclic amino derivatives of naphthoquinone revealed compounds with high antimicrobial activity against Candida tenuis and selective bacterio- and fungistatic activity (Polish et al., 2019).
Solid-Phase Synthesis
- Blackburn (2005) described the solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones, which have applications as colorimetric tests for resin-bound amines (Blackburn, 2005).
Structural Characterization and Bioactivity
- Kumar et al. (2019) synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, exhibiting significant cytotoxicity and antioxidant activity, highlighting their relevance in pharmaceutical applications (Kumar et al., 2019).
作用機序
Target of Action
The compound “2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone” is a naphthoquinone derivative. Naphthoquinones are known to interact with a variety of biological targets, including enzymes involved in cellular respiration such as cytochrome c reductase .
Mode of Action
Naphthoquinones can undergo redox cycling, generating reactive oxygen species that can cause oxidative stress and damage to cells . The dichlorobenzyl group may also enhance the lipophilicity of the compound, potentially affecting its distribution and interaction with targets .
Biochemical Pathways
Naphthoquinones can interfere with cellular respiration and other redox-dependent processes .
Pharmacokinetics
The presence of the dichlorobenzyl group may enhance its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .
Result of Action
Naphthoquinones can cause oxidative stress and damage to cells, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of “2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone”. For example, its stability could be affected by light, heat, or the presence of oxidizing or reducing agents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMSMCDVWWDMEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)


![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)